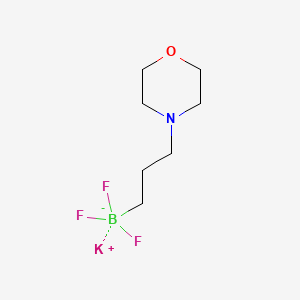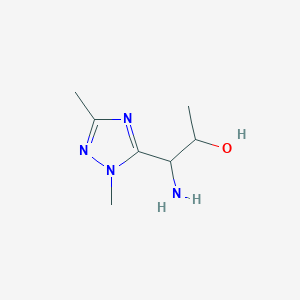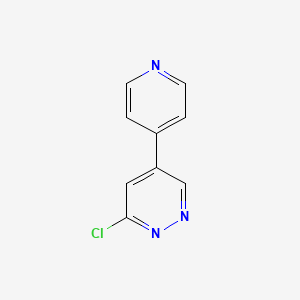amine hydrochloride](/img/structure/B13494312.png)
[(2,5-Dimethoxy-4-methylphenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride, also known as 2,5-Dimethoxy-4-methylamphetamine hydrochloride, is a psychedelic phenyl isopropylamine derivative. It is commonly referred to as DOM or STP. This compound is known for its mood-altering effects and has been studied for its potential similarities to LSD .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including methylation, reduction, and amination to form the final product .
Methylation: The precursor 2,5-dimethoxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The methylated product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using a reagent like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders.
Industry: Used in the synthesis of other psychoactive compounds and as a chemical intermediate
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to its psychedelic effects. The compound’s selectivity for the 5-HT2 receptor subfamily makes it a valuable tool in scientific research for studying these receptors .
Comparación Con Compuestos Similares
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride is similar to other psychedelic phenyl isopropylamine derivatives, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic compound with similar effects but different potency and receptor selectivity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromine atom instead of a methyl group, leading to different pharmacological properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): An ethyl analogue with different potency and duration of action
The uniqueness of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and its potent psychedelic effects, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-5-11(14-4)9(7-12-2)6-10(8)13-3;/h5-6,12H,7H2,1-4H3;1H |
Clave InChI |
GMMSOHNNKMZBHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CNC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)


![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)



![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
